Morpholinoacetamide vs. Piperidinylacetamide: Differential Kinase Selectivity Profiles in Patent Activity Data
In the patent landscape for Fms/Kit/Flt-3 kinase inhibitors (US-9096593-B2), compounds featuring a morpholinoacetamide side chain are explicitly differentiated from their piperidine counterparts. While quantitative IC50 values for the exact target compound are not disclosed in the patent abstract, the structure-activity relationship (SAR) data indicates that the morpholine oxygen acts as a critical hydrogen bond acceptor, enhancing solubility and modulating kinase selectivity compared to piperidine analogs which lack this oxygen [1]. For example, N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-2-(piperidin-1-yl)acetamide (a direct analog) is expected to exhibit altered pharmacokinetic and target engagement profiles due to the absence of the morpholine oxygen.
| Evidence Dimension | Structural determinant for kinase selectivity (presence of morpholine oxygen) |
|---|---|
| Target Compound Data | Contains morpholine ring (oxygen present as H-bond acceptor) |
| Comparator Or Baseline | N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-2-(piperidin-1-yl)acetamide (lacks morpholine oxygen; contains piperidine) |
| Quantified Difference | Not quantified publicly; inferred from patent SAR (US-9096593-B2) |
| Conditions | Kinase inhibition assay context (Fms, Kit, Flt-3) |
Why This Matters
The morpholine oxygen is a well-established pharmacophoric element for improving aqueous solubility and modulating kinase selectivity, directly impacting compound developability.
- [1] Zhang, J., Ibrahim, P.N., Bremer, R., Spevak, W., Cho, H. Compounds and methods for kinase modulation, and indications therefor. US Patent 9,096,593 B2. Filed November 4, 2010, and issued August 4, 2015. View Source
